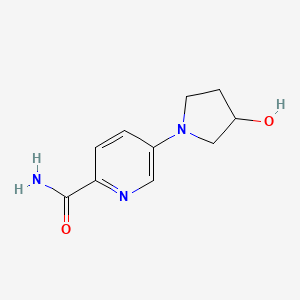
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide is a compound that features a pyrrolidine ring attached to a picolinamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyl and amide functional groups in its structure allows for diverse chemical reactivity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide typically involves the reaction of picolinamide with a hydroxypyrrolidine derivative. One common method includes the condensation of picolinamide with 3-hydroxypyrrolidine under specific conditions to form the desired product . The reaction is often catalyzed by a suitable base and carried out in an organic solvent such as n-octane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrrolone Derivatives: Compounds like pyrrolidinone share a similar pyrrolidine ring structure.
Picolinamide Derivatives: Compounds with variations in the substituents on the picolinamide moiety.
Uniqueness
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide is unique due to the combination of the hydroxyl group on the pyrrolidine ring and the amide group on the picolinamide moiety. This dual functionality allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .
特性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c11-10(15)9-2-1-7(5-12-9)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2,(H2,11,15) |
InChIキー |
VQDXDZFDDBOKQW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1O)C2=CN=C(C=C2)C(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














